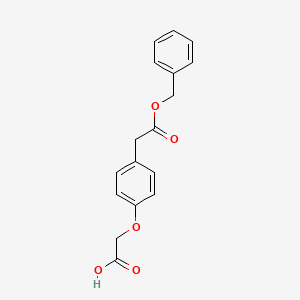

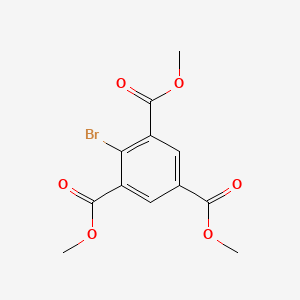

Trimethyl 2-bromobenzene-1,3,5-tricarboxylate

説明

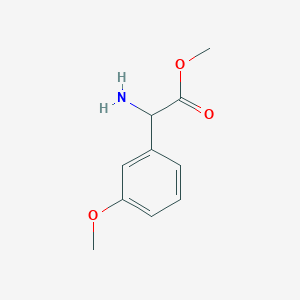

Trimethyl 2-bromobenzene-1,3,5-tricarboxylate is a chemical compound. The formation of strong O-H…O hydrogen bonds is disabled by esterification of the acid functions .

Synthesis Analysis

The compound has been synthesized and its X-ray structures were solved . It is an analogue of the well-investigated trimesic acid .Molecular Structure Analysis

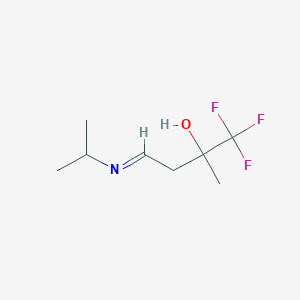

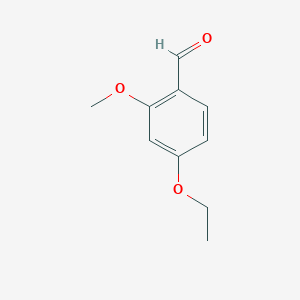

The molecular formula of this compound is C12H11BrO6 . The packing of the compound features solvent-free molecular layers formed by Br…O contacts and connected van der Waals interactions .Chemical Reactions Analysis

Bromine monosubstitution at the benzene ring forces the third carboxylic acid out of the mean plane of the molecule, which disturbs the coplanar arrangement of the three COOH moieties .Physical And Chemical Properties Analysis

The compound has a molecular weight of 331.12 g/mol . The physical and chemical properties of the compound include a triple point temperature, normal boiling temperature, critical temperature, and critical pressure .科学的研究の応用

Microporous Polymers for Gas Adsorption: Researchers have crosslinked this compound with triptycene monomers using Friedel-Crafts alkylation reactions. The resulting microporous polymers exhibit selective adsorption properties for gases such as CO₂ and H₂ .

Proton Exchange Membranes (PEMs): By covalently linking Trimethyl 2-bromobenzene-1,3,5-tricarboxylate with polybenzimidazole (PBI), scientists have fabricated PEMs. These membranes play a crucial role in fuel cell applications, enhancing proton conductivity and stability .

Synthesis of Triaza[3,3]cyclophane Derivatives

This compound is a key building block in the synthesis of triaza[3,3]cyclophane derivatives. These molecules exhibit interesting structural features and may find applications in supramolecular chemistry, host-guest interactions, and molecular recognition .

Monomer for Dendrimer Synthesis

This compound serves as a monomer in dendrimer synthesis. Dendrimers are highly branched macromolecules with well-defined structures. Researchers use this compound to create dendritic architectures for applications in drug delivery, catalysis, and nanotechnology .

Light Emitting Oligomers

In organic electronics, this compound acts as a precursor for light-emitting oligomers. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices .

Functionalization of Aromatic Rings

Researchers have explored the functionalization of aromatic rings using this compound. Its bromine atoms enable selective substitution reactions, leading to diverse derivatives with tailored properties .

Chemical Synthesis and Ligand Design

Finally, this compound plays a role in the synthesis of ligands and dendrimeric monomers. These ligands find applications in coordination chemistry, catalysis, and materials science .

作用機序

Safety and Hazards

特性

IUPAC Name |

trimethyl 2-bromobenzene-1,3,5-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO6/c1-17-10(14)6-4-7(11(15)18-2)9(13)8(5-6)12(16)19-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYUIQLZRLRWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)C(=O)OC)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide](/img/structure/B3136948.png)

![Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)](/img/structure/B3136970.png)